molecular formula C10H13BrO2 B3120611 1-(2-Bromoethoxy)-3-ethoxybenzene CAS No. 26690-39-1

1-(2-Bromoethoxy)-3-ethoxybenzene

Cat. No.: B3120611
CAS No.: 26690-39-1
M. Wt: 245.11 g/mol
InChI Key: YMVSZMSXJXUCBI-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with both a bromoethoxy and an ethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

1-(2-Bromoethoxy)-3-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-3-ethoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. For instance, the synthesis can be achieved by reacting 3-ethoxyphenol with 2-bromoethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives or partially hydrogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-ethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the ethoxy group is oxidized by the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-3-ethoxybenzene can be compared with other similar compounds such as:

    1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with different substitution pattern on the benzene ring.

    1-(2-Bromoethoxy)-4-ethoxybenzene: Another isomer with the ethoxy group in the para position.

    1-(2-Bromoethoxy)-3-methoxybenzene: Similar compound with a methoxy group instead of an ethoxy group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the different positions and types of substituents on the benzene ring.

Properties

IUPAC Name

1-(2-bromoethoxy)-3-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVSZMSXJXUCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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